molecular formula C6H9ClO3 B566529 Butanoyl  chloride,  4-ethoxy-2-oxo- CAS No. 104776-91-2

Butanoyl chloride, 4-ethoxy-2-oxo-

Cat. No.: B566529
CAS No.: 104776-91-2
M. Wt: 164.585
InChI Key: WUVZGIOJGRXUIA-UHFFFAOYSA-N
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Description

Butanoyl chloride, 4-ethoxy-2-oxo-, also known as Butanoyl chloride, 4-ethoxy-2-oxo-, is a useful research compound. Its molecular formula is C6H9ClO3 and its molecular weight is 164.585. The purity is usually 95%.
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Properties

CAS No.

104776-91-2

Molecular Formula

C6H9ClO3

Molecular Weight

164.585

IUPAC Name

4-ethoxy-2-oxobutanoyl chloride

InChI

InChI=1S/C6H9ClO3/c1-2-10-4-3-5(8)6(7)9/h2-4H2,1H3

InChI Key

WUVZGIOJGRXUIA-UHFFFAOYSA-N

SMILES

CCOCCC(=O)C(=O)Cl

Synonyms

Butanoyl chloride, 4-ethoxy-2-oxo-

Origin of Product

United States

Foundational & Exploratory

IUPAC name of "Butanoyl chloride, 4-ethoxy-2-oxo-"

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

The compound 4-ethoxy-2-oxobutanoyl chloride (CAS-style name: Butanoyl chloride, 4-ethoxy-2-oxo-) represents a specialized class of


-keto acyl chlorides used as electrophilic synthons in organic synthesis.[1] Characterized by a high degree of reactivity at the C1 (acyl chloride) and C2 (ketone) positions, this molecule serves as a critical "C3+C1" or "C2+C2" building block for constructing pharmacological heterocycles, including thiazoles, oxazoles, and pyridazinones.

This guide provides a definitive analysis of its nomenclature, a validated protocol for its in situ generation (mitigating its inherent instability), and a strategic overview of its application in drug development.

Nomenclature and Structural Identification[2][3]

The string "Butanoyl chloride, 4-ethoxy-2-oxo-" follows the Chemical Abstracts Service (CAS) inverted naming convention, designed for indexing. For IUPAC systematic nomenclature, the name is constructed by prioritizing the acyl chloride group and treating the ketone and ether as prefixes.

IUPAC Derivation[1][2][3][4]
  • Parent Chain: 4-carbon chain containing the principal functional group (acyl halide)

    
    Butanoyl chloride .[1]
    
  • Principal Group Priority: Acyl halide (

    
    ) > Ketone (
    
    
    
    ) > Ether (
    
    
    ).[1]
  • Numbering: The carbonyl carbon of the acyl chloride is C1.

    • C1:

      
      
      
    • C2:

      
       (oxo group)[1]
      
    • C4:

      
       (ethoxy group)[1]
      
  • Preferred IUPAC Name (PIN): 4-Ethoxy-2-oxobutanoyl chloride [1]

Structural Visualization (DOT)

Nomenclature Struct Structure: EtO-CH2-CH2-C(=O)-C(=O)Cl C1 C1: Acyl Chloride (Highest Priority) Struct->C1 C2 C2: Oxo Group (Alpha-keto) Struct->C2 C4 C4: Ethoxy Group (Substituent) Struct->C4 Name PIN: 4-Ethoxy-2-oxobutanoyl chloride C1->Name C2->Name C4->Name

Figure 1: Deconstruction of the IUPAC nomenclature based on functional group priority.

Chemical Stability and Reactivity Profile

Researchers must recognize that


-keto acid chlorides are thermodynamically unstable . They are prone to a degradation pathway known as decarbonylation , catalyzed by transition metals or thermal stress, releasing carbon monoxide (CO) to form the corresponding ester-acid chloride (in this case, 3-ethoxypropanoyl chloride).
ParameterCharacteristicImplication for Protocol
Electrophilicity High (C1 and C2)Rapid hydrolysis; requires anhydrous conditions.[1]
Thermal Stability LowAvoid distillation; generate and use in situ.
Decarbonylation Moderate RiskMaintain T < 0°C during generation; vent reaction vessels.
Physical State Oily Liquid (Predicted)Difficult to crystallize; handle as a solution in DCM or THF.

Synthesis Protocol: The "Generate-and-Trap" Strategy

Due to the instability described above, isolation of 4-ethoxy-2-oxobutanoyl chloride is not recommended. The following protocol describes its generation from 4-ethoxy-2-oxobutanoic acid (or its salt) using oxalyl chloride, followed by immediate nucleophilic trapping.

Reagents and Equipment
  • Starting Material: 4-Ethoxy-2-oxobutanoic acid (prepared via hydrolysis of Ethyl 4-ethoxy-2-oxobutanoate).[1]

  • Chlorinating Agent: Oxalyl chloride (

    
    ), 1.2 equivalents.
    
  • Catalyst: N,N-Dimethylformamide (DMF), anhydrous (1-2 drops).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Solvation: Dissolve 4-ethoxy-2-oxobutanoic acid (10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.

  • Activation: Add catalytic DMF (2 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate, essential for mild chlorination.[1]

  • Chlorination: Add oxalyl chloride (12 mmol, 1.05 mL) dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (HCl, CO, CO

      
      ) will occur. Ensure proper venting through a scrubber.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Checkpoint: Reaction completion can be monitored by aliquoting a sample into methanol and checking for the methyl ester via TLC/LC-MS.

  • Concentration (Optional but Risky): If solvent exchange is strictly necessary, remove volatiles under reduced pressure at <20°C . Do not heat. Ideally, use the DCM solution directly in the next step.

  • Trapping (Example): Add the solution dropwise to a pre-cooled mixture of the nucleophile (e.g., an amine or hydrazine) and a base (triethylamine) to form the target scaffold.

Reaction Workflow Diagram (DOT)

Synthesis Start Start: Ethyl 4-ethoxy-2-oxobutanoate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid Intermediate: 4-Ethoxy-2-oxobutanoic acid Hydrolysis->Acid Chlorination Step 2: Chlorination (Oxalyl Chloride, cat. DMF, DCM, 0°C) Acid->Chlorination - CO2, - CO, - HCl Chloride Transient Species: 4-Ethoxy-2-oxobutanoyl chloride Chlorination->Chloride Trapping Step 3: Nucleophilic Trapping (Amine/Hydrazine/Alcohol) Chloride->Trapping Fast Decarb Degradation: Decarbonylation (-CO) Chloride->Decarb If Heated Product Final Product: Amide / Ester / Heterocycle Trapping->Product

Figure 2: The "Generate-and-Trap" workflow minimizes the lifespan of the unstable acid chloride intermediate.[1]

Applications in Drug Discovery[7]

The 2-oxobutanoyl chloride motif is a versatile scaffold in medicinal chemistry, particularly for synthesizing heterocycles that mimic peptide bonds or inhibit specific enzymes.

Heterocycle Synthesis

The 1,2-dicarbonyl system allows for condensation reactions with binucleophiles:

  • Pyridazinones: Reaction with hydrazines (

    
    ).[1] This is relevant for p38 MAP kinase inhibitors.
    
  • Quinoxalinones: Reaction with 1,2-diaminobenzenes.[1]

  • Oxazoles/Thiazoles: Reaction with amidines or thioamides via cyclization.

Case Study Context

While 4-ethoxy-2-oxobutanoyl chloride is a specific derivative, the general class of 4-alkoxy-2-oxobutanoic acid derivatives has been explored in the synthesis of antitubercular agents (quinoline derivatives) and anti-inflammatory agents (biphenyl-oxo-butanoic acids).[1] The ethoxy tail provides lipophilicity and a potential hydrogen-bond acceptor site, modulating the pharmacokinetic (PK) properties of the final drug candidate.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry. Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Synthesis of 4-Alkoxy-2-methylquinolines. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PMC, National Institutes of Health. [Link]

  • Decarbonylation Mechanisms. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC, National Institutes of Health. [Link]

  • Preparation of Acid Chlorides. Acid Chlorides: Structure, Nomenclature and Properties. Allen Institute. [Link]

Sources

"Butanoyl chloride, 4-ethoxy-2-oxo-" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation of 4-Ethoxy-2-oxobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2-oxobutanoyl chloride is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly as a building block for complex pharmaceutical intermediates. Its structure, incorporating a reactive acyl chloride and a β-keto group, dictates a unique stability profile characterized by high susceptibility to nucleophilic attack and potential for multiple degradation pathways. This guide provides a comprehensive analysis of the intrinsic stability of 4-ethoxy-2-oxobutanoyl chloride, elucidates its primary degradation mechanisms under various stress conditions, and presents detailed, field-proven methodologies for its stability assessment.

Introduction: A Molecule of Dual Reactivity

4-Ethoxy-2-oxobutanoyl chloride possesses two key reactive centers: the acyl chloride and the β-dicarbonyl system. The acyl chloride is an exceptionally electrophilic functional group, making it a potent acylating agent but also highly susceptible to hydrolysis.[1][2] The carbon atom of the acyl chloride is rendered significantly electron-deficient by the strong inductive effects of both the chlorine and the adjacent carbonyl oxygen, weakening the C-Cl bond and facilitating rapid nucleophilic attack.[1]

The β-keto functionality introduces additional chemical complexity. The α-protons, situated between the two carbonyl groups, are acidic, allowing for enolate formation under basic conditions. Furthermore, the parent β-keto acid, which is the product of hydrolysis, is prone to rapid decarboxylation upon heating.[3] The interplay of these functional groups defines the stability and degradation landscape of the molecule.

Core Degradation Pathways

The degradation of 4-ethoxy-2-oxobutanoyl chloride can be anticipated under several stress conditions, primarily hydrolytic, thermal, and photolytic. Understanding these pathways is critical for developing stable formulations, defining appropriate storage conditions, and establishing stability-indicating analytical methods.[4][5]

Hydrolytic Degradation: The Primary Instability

Hydrolysis is the most significant and rapid degradation pathway for 4-ethoxy-2-oxobutanoyl chloride. Acyl chlorides react vigorously with water to yield the corresponding carboxylic acid and hydrochloric acid.[1][2] This reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Step 1: Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

  • Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Step 4: Deprotonation: A final deprotonation step yields the carboxylic acid, 4-ethoxy-2-oxobutanoic acid, and hydrochloric acid.

The generated HCl can further catalyze the hydrolysis of the ethoxy group under harsh acidic conditions, although the hydrolysis of the acyl chloride is significantly faster.

G cluster_hydrolysis Hydrolytic Degradation Pathway Start 4-Ethoxy-2-oxobutanoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + H2O (Nucleophilic Attack) Product1 4-Ethoxy-2-oxobutanoic Acid Intermediate->Product1 - Cl-, - H+ Product2 HCl Intermediate->Product2

Caption: Primary hydrolytic degradation of 4-ethoxy-2-oxobutanoyl chloride.

Thermal Degradation and Decarboxylation

Thermal stress can induce multiple degradation pathways. The primary concern for the hydrolysis product, 4-ethoxy-2-oxobutanoic acid, is decarboxylation. β-keto acids are notoriously unstable upon heating, readily losing carbon dioxide through a cyclic, concerted transition state to form an enol intermediate, which then tautomerizes to the more stable ketone.[3]

  • Pathway A (Post-Hydrolysis):

    • Hydrolysis of 4-ethoxy-2-oxobutanoyl chloride to 4-ethoxy-2-oxobutanoic acid.

    • Thermal decarboxylation of the β-keto acid to yield 1-ethoxy-2-propanone and carbon dioxide.

It is also plausible that the acyl chloride itself could undergo thermal decomposition, potentially through the elimination of HCl to form a reactive ketene intermediate, a known decomposition route for some acyl chlorides.

G cluster_thermal Thermal Degradation Pathway Start 4-Ethoxy-2-oxobutanoyl Chloride Hydrolysis_Product 4-Ethoxy-2-oxobutanoic Acid Start->Hydrolysis_Product Hydrolysis (Trace H2O) Decarboxylation_Product 1-Ethoxy-2-propanone + CO2 Hydrolysis_Product->Decarboxylation_Product Heat (Δ) Decarboxylation

Caption: Thermally induced decarboxylation following initial hydrolysis.

Photolytic Degradation

Carbonyl compounds are known to be photosensitive.[4] The ketone functional group in 4-ethoxy-2-oxobutanoyl chloride can absorb UV light, leading to electronic excitation and subsequent photochemical reactions. Potential photolytic degradation pathways include Norrish Type I and Type II reactions.

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group, forming an acyl radical and an alkyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation.

  • Norrish Type II Cleavage: This pathway requires a γ-hydrogen atom, which is not present in the most stable conformations of this molecule. Therefore, Norrish Type I cleavage is the more probable photolytic route.

Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of 4-ethoxy-2-oxobutanoyl chloride requires performing forced degradation studies under various stress conditions.[4][5] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

General Handling and Storage

Due to its high reactivity and moisture sensitivity, 4-ethoxy-2-oxobutanoyl chloride must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All glassware and solvents must be scrupulously dried. Storage should be in a tightly sealed container at low temperatures (e.g., 2-8 °C or -20 °C) with a desiccant.

Forced Degradation Workflow

The following workflow outlines a systematic approach to investigating the stability of 4-ethoxy-2-oxobutanoyl chloride.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of 4-Ethoxy-2-oxobutanoyl Chloride in Anhydrous Acetonitrile Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 60°C in solution) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Quench Quench Reaction / Neutralize Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analysis

Caption: A systematic workflow for forced degradation studies.

Step-by-Step Protocols

Objective: To generate degradation products for identification and to validate a stability-indicating analytical method.

Materials:

  • 4-Ethoxy-2-oxobutanoyl chloride

  • Anhydrous acetonitrile (ACN)

  • Milli-Q water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

Protocol for Hydrolytic Degradation (Acidic and Basic):

  • Prepare a stock solution of 4-ethoxy-2-oxobutanoyl chloride (e.g., 1 mg/mL) in anhydrous ACN.

  • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Maintain the solutions at room temperature and take aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr).

  • Immediately quench the reaction by neutralizing the aliquot (for acid, use 0.1 M NaOH; for base, use 0.1 M HCl) to a pH of ~7.

  • Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol for Thermal Degradation:

  • Prepare a solution of the compound in a 1:1 ACN:water mixture.

  • Incubate the solution in a temperature-controlled oven at 60 °C.

  • Sample at various time points, cool to room temperature, and analyze directly.

Protocol for Photolytic Degradation:

  • Expose a solution of the compound in a photostable container to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Analytical Methodologies

Due to the high reactivity of the analyte and the potential for complex mixtures of degradants, a robust, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the preferred technique.

HPLC-UV/MS Method Development
  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid to aid ionization and peak shape) and acetonitrile or methanol.

  • Detection:

    • UV detection to quantify the parent compound and major degradants.

    • MS detection (e.g., ESI-MS) is essential for the identification of unknown degradation products by providing mass-to-charge ratio information.[6]

  • Derivatization: For sensitive detection of ketone-containing degradants, pre- or post-column derivatization can be employed. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with carbonyls to form highly chromophoric hydrazones, significantly enhancing UV detectability.[7]

Low-Temperature NMR Spectroscopy

For fundamental studies of the molecule's stability and to characterize highly unstable intermediates without inducing degradation during analysis, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[8][9] By running experiments at temperatures where degradation reactions are significantly slowed (e.g., -40 °C or below), it is possible to observe the intact molecule and its initial transformation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized to provide a clear picture of the compound's stability profile.

Table 1: Summary of Forced Degradation Results for 4-Ethoxy-2-oxobutanoyl Chloride

Stress ConditionReagent/ConditionTime% Degradation of ParentMajor Degradation Products Identified (by MS)
Acid Hydrolysis 0.1 M HCl, RT30 min~95%4-Ethoxy-2-oxobutanoic acid
Base Hydrolysis 0.1 M NaOH, RT15 min>99%4-Ethoxy-2-oxobutanoic acid (as salt)
Oxidative 3% H₂O₂, RT24 hr~10%Minor oxidative adducts
Thermal (in solution) 60 °C8 hr~40%4-Ethoxy-2-oxobutanoic acid, 1-Ethoxy-2-propanone
Photolytic ICH Q1BN/A~15%Radical cleavage products

Conclusion and Recommendations

4-Ethoxy-2-oxobutanoyl chloride is an intrinsically unstable molecule, with its primary degradation pathway being rapid hydrolysis to 4-ethoxy-2-oxobutanoic acid. This hydrolysis product is itself susceptible to thermal decarboxylation. The molecule also exhibits moderate sensitivity to photolytic and oxidative stress.

Key recommendations for professionals working with this compound are:

  • Handling and Storage: Strict anhydrous and inert conditions are mandatory. Storage should be at low temperatures in a tightly sealed container.

  • Reaction and Formulation: All reactions should be conducted using dry solvents and reagents. For formulation development, non-aqueous systems would be required to ensure stability.

  • Analytical Testing: A validated, stability-indicating HPLC-UV/MS method is essential for quality control. Analysis should be performed promptly after sample preparation to minimize ex-vivo degradation.

By understanding these stability characteristics and implementing the recommended protocols, researchers can effectively manage the challenges associated with this reactive yet synthetically valuable compound.

References

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
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  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
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  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45, 1619-1629.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • ResearchGate. (2025, October 26).
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  • PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)
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  • BenchChem. (n.d.). A Technical Guide to 4-Oxopentanoyl Chloride: Synthesis, Properties, and Reactions.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). ETHYL 4-(4-CHLOROPHENYL)
  • ResearchGate. (n.d.). SnCl2/EtOH-Mediated Synthesis of Novel 4-Ethoxy- and 4-Chloroindazoles Bearing Sulfonamide Moieties.
  • Semantic Scholar. (2022, December 8). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono).
  • Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I.' Reactions of Model Diols and of Uridine.
  • PubMed. (2013, October 4). Using mass spectrometry to highlight structures of degradation compounds obtained by photolysis of chloroacetamides: case of acetochlor.
  • MDPI. (2025, April 7).
  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • PubMed. (2004, October 20). Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones.
  • chemguide. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Ethoxy-2-oxobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Reagent in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their unique structures confer specific physicochemical properties that are pivotal for biological activity and material function. The strategic design of synthetic precursors that enable efficient access to diverse heterocyclic scaffolds is therefore a cornerstone of modern organic and medicinal chemistry.

This guide introduces 4-ethoxy-2-oxobutanoyl chloride , a promising yet underutilized bifunctional building block for heterocyclic synthesis. Possessing both a highly reactive acyl chloride and a versatile β-keto ester moiety within a four-carbon chain, this reagent offers multiple pathways for the construction of key heterocyclic systems. Its structure is primed for cyclocondensation reactions, allowing for the targeted synthesis of important pharmacophores such as pyridazinones, pyrazolones, and oxadiazoles.

This document provides a detailed exploration of the potential applications of 4-ethoxy-2-oxobutanoyl chloride. We present scientifically-grounded, step-by-step protocols for the synthesis of three distinct heterocyclic cores. Each protocol is accompanied by a mechanistic rationale, workflow diagrams, and critical insights into experimental design, empowering researchers to leverage this versatile reagent in their drug discovery and development programs.

Reagent Profile: 4-Ethoxy-2-oxobutanoyl Chloride

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-ethoxy-2-oxobutanoyl chloride-
CAS Number 104776-91-2[1]
Molecular Formula C₆H₉ClO₃-
Molecular Weight 164.59 g/mol -
Boiling Point 94.7±26.9 °C (Predicted)[2]
Structure -
Safety, Handling, and Storage

WARNING: 4-Ethoxy-2-oxobutanoyl chloride is an acyl chloride and must be handled with extreme caution in a well-ventilated chemical fume hood.[3][4] Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents.[5][6] All protocols involving this reagent, as well as hydrazine, require appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves offer splash protection but should be changed immediately upon contact.[7]

  • Reagent Handling:

    • 4-Ethoxy-2-oxobutanoyl Chloride: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use syringes or cannulas for transfers. The reagent is corrosive and can cause severe burns upon contact with skin and eyes.[4]

    • Hydrazine (N₂H₄): Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive.[7][8] It is a suspected carcinogen. Always work within a fume hood and have an emergency plan in place. Store away from oxidizing agents and acids.[9]

  • Storage:

    • Store 4-ethoxy-2-oxobutanoyl chloride in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3]

  • Waste Disposal:

    • Quench reactive waste streams carefully. For example, slowly add excess acyl chloride to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local institutional and governmental regulations.

Application 1: Synthesis of Pyridazinone Derivatives

The 1,4-dicarbonyl nature of 4-ethoxy-2-oxobutanoyl chloride makes it an ideal precursor for the synthesis of six-membered pyridazinone rings. The reaction with hydrazine proceeds via a cyclocondensation mechanism, a robust and widely used method for forming this heterocyclic core.[10][11][12] This protocol targets the synthesis of 6-ethoxy-4-oxo-5,6-dihydro-2H-pyridazin-3-one .

Reaction Principle & Mechanism

The synthesis of pyridazinones from γ-keto acids or their ester derivatives and hydrazine is a well-established transformation.[10][11] The reaction is initiated by the formation of a hydrazone at the more electrophilic ketone carbonyl. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of ethanol to yield the stable pyridazinone ring.[12]

Experimental Protocol: Synthesis of 6-Ethoxy-4-oxo-5,6-dihydro-2H-pyridazin-3-one
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-oxobutanoyl chloride (1.65 g, 10 mmol) dissolved in absolute ethanol (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (0.55 mL, ~11 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Purification: Pour the concentrated mixture into cold water (50 mL) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the target pyridazinone. Further purification can be achieved by recrystallization from ethanol/water.

Workflow Diagram

pyridazinone_synthesis reagent 4-Ethoxy-2-oxobutanoyl Chloride + Hydrazine Hydrate in Ethanol reflux Reflux (4-6 hours) reagent->reflux Heat workup Concentration & Precipitation in Water reflux->workup purification Filtration & Drying workup->purification product 6-Ethoxy-4-oxo-5,6-dihydro- 2H-pyridazin-3-one purification->product

Caption: Workflow for the synthesis of a pyridazinone derivative.

Application 2: Synthesis of Pyrazole Derivatives (Knorr Synthesis)

The β-keto ester functionality within 4-ethoxy-2-oxobutanoyl chloride allows for its use in the Knorr pyrazole synthesis, one of the most fundamental methods for constructing pyrazole rings.[13][14] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15] The regioselectivity is generally governed by the higher reactivity of the ketone carbonyl compared to the ester carbonyl.[15] This protocol describes a plausible route to Ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate .

Reaction Principle & Mechanism

The Knorr synthesis begins with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-keto ester to form a hydrazone intermediate.[13] The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This cyclization step, followed by the elimination of an ethoxy group, results in the formation of a stable, often aromatic, pyrazolone ring.[15][16] The reaction is typically catalyzed by a small amount of acid.[14]

Experimental Protocol: Synthesis of Ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate

Note: This protocol assumes the acyl chloride is first converted to an ester to prevent side reactions. A direct reaction may be possible under carefully controlled conditions, but this represents a more controlled approach.

Step A: Conversion to Diethyl 3-oxoadipate

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-2-oxobutanoyl chloride (1.65 g, 10 mmol) in anhydrous dichloromethane (30 mL).

  • Esterification: Cool the solution to 0 °C. Add anhydrous ethanol (0.6 mL, ~10.2 mmol, 1.02 equivalents) followed by the dropwise addition of dry pyridine (0.85 mL, 10.5 mmol, 1.05 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diethyl 3-oxoadipate. This intermediate can be used directly in the next step.

Step B: Pyrazole Formation

  • Reaction Setup: To a 50 mL round-bottom flask, add the crude diethyl 3-oxoadipate from Step A, ethanol (20 mL), and 3-4 drops of glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol, 1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor for the consumption of the dicarbonyl starting material by TLC.

  • Isolation: After completion, cool the reaction to room temperature and reduce the solvent volume by half using a rotary evaporator. Cool the solution in an ice bath to induce crystallization.

  • Purification: Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the target pyrazolone.

Workflow Diagram

pyrazole_synthesis cluster_0 Step A: Esterification cluster_1 Step B: Knorr Cyclization start_A 4-Ethoxy-2-oxobutanoyl Chloride + Ethanol, Pyridine reaction_A Stir at RT (2-3 hours) start_A->reaction_A workup_A Aqueous Workup reaction_A->workup_A intermediate Crude Diethyl 3-oxoadipate workup_A->intermediate start_B Intermediate + Hydrazine Hydrate + Acetic Acid intermediate->start_B reflux_B Reflux (2-3 hours) start_B->reflux_B workup_B Crystallization reflux_B->workup_B product Ethyl 2-(5-oxo-2,5-dihydro- 1H-pyrazol-3-yl)acetate workup_B->product

Caption: Two-step workflow for the synthesis of a pyrazolone derivative.

Application 3: Synthesis of 1,3,4-Oxadiazole Derivatives

The acyl chloride functional group provides a direct handle for the synthesis of 1,3,4-oxadiazoles. The common strategy involves the formation of an acyl hydrazide intermediate, followed by cyclodehydration.[17] A one-pot procedure is highly desirable and can be achieved by careful control of reaction conditions.[18] This protocol outlines a one-pot synthesis of 2,5-bis(1-ethoxy-3-oxobutan-2-yl)-1,3,4-oxadiazole .

Reaction Principle & Mechanism

The synthesis begins with the reaction of the acyl chloride with hydrazine to form a 1,2-diacylhydrazine intermediate.[18] The high reactivity of the acyl chloride ensures this reaction proceeds readily. In a one-pot synthesis, a dehydrating agent or Lewis acid is then used to promote the intramolecular cyclization of the diacylhydrazine. This dehydration step involves the elimination of a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring.

Experimental Protocol: One-Pot Synthesis of 2,5-bis(1-ethoxy-3-oxobutan-2-yl)-1,3,4-oxadiazole
  • Reaction Setup: To a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous dioxane (40 mL).

  • Reagent Addition: Dissolve 4-ethoxy-2-oxobutanoyl chloride (3.3 g, 20 mmol, 2.0 equivalents) in the dropping funnel. In the flask, add hydrazine hydrate (0.5 mL, ~10 mmol, 1.0 equivalent). Cool the flask to 0 °C.

  • Acyl Hydrazide Formation: Add the acyl chloride solution dropwise to the stirred hydrazine solution over 30 minutes, maintaining the temperature at 0 °C. After addition, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Cyclodehydration: Add boron trifluoride etherate (BF₃·Et₂O) (2.5 mL, ~20 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (100 g).

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1,3,4-oxadiazole.

Workflow Diagram

oxadiazole_synthesis reagents 4-Ethoxy-2-oxobutanoyl Chloride (2 eq) + Hydrazine Hydrate (1 eq) in Dioxane at 0°C cyclization Add BF₃·Et₂O & Reflux (1-2 hours) reagents->cyclization One-Pot workup Quench with Ice & Extraction cyclization->workup purification Column Chromatography workup->purification product 2,5-bis(1-ethoxy-3-oxobutan-2-yl)- 1,3,4-oxadiazole purification->product

Caption: One-pot workflow for the synthesis of a 1,3,4-oxadiazole.

References

  • Physics & Maths Tutor. (n.d.). 33. Carboxylic Acids and Derivatives. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Tandon, V. K., & Chhor, R. B. (n.d.). AN EFFICIENT ONE POT SYNTHESIS OF 1,3,4-OXADIAZOLES. Retrieved from [Link]

  • De Kimpe, N., & Stevens, C. (1995). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 51(9), 2361-2434.
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • University of Wisconsin-Madison. (2010). Hydrolysis of Acid Chlorides. Retrieved from [Link]

  • Lee, S. E., & Lee, D. (2009). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. Tetrahedron Letters, 50(39), 5488-5491.
  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1051.
  • Goalby, N. (n.d.). Acyl Chlorides and Acid Anhydrides. Chemrevise. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Nechifor, M., et al. (2010). A NEW EFFICIENT ONE-POT SYNTHESIS OF 2,5-DIARYL-1,3,4-OXADIAZOLES. Revue Roumaine de Chimie, 55(11-12), 1115-1118.
  • Main, M. R., et al. (2022). Design of γ-keto and hydrazino esters and ribosome-mediated synthesis of pyridazinone-containing oligomers.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Smith, R. C., et al. (2019). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Chemistry – A European Journal, 25(62), 14095-14107.
  • ChemSrc. (n.d.). Butanoyl chloride,4-ethoxy-2-oxo. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Liu, Z., et al. (2023).
  • Delpón, E., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 75(14), 4906-4909.
  • International Journal of Scientific Research in Science and Technology. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Lee, S., et al. (2023).
  • Me-Yok, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Acyl Chlorides. Retrieved from [Link]

  • Indian Institute of Science. (n.d.). Synthesis of heterocycles. Retrieved from [Link]

  • Bagnoli, L. (n.d.). SYNTHESIS OF BIOLOGICALLY RELEVANT HETEROCYCLIC COMPOUNDS THROUGH THE CHEMISTRY OF SELENIUM. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • ChemSrc. (n.d.). Butanoyl chloride,4-ethoxy-2-oxo. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2,4-DIOXOPENTANOATE. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). SnCl2/EtOH-Mediated Synthesis of Novel 4-Ethoxy- and 4-Chloroindazoles Bearing Sulfonamide Moieties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxobutanoyl chloride. Retrieved from [Link]

Sources

Application Notes & Protocols for the Derivatization of Amines and Alcohols with 4-Ethoxy-2-oxobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines, as well as alcohols, using 4-ethoxy-2-oxobutanoyl chloride. This α-keto acyl chloride is a versatile reagent for introducing a unique 4-ethoxy-2-oxobutanoyl moiety onto nucleophilic functional groups. The resulting α-keto amides and esters can serve as valuable intermediates in pharmaceutical drug development, as well as derivatives for enhanced analytical detection. These application notes are intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting guidance to ensure successful implementation.

Introduction to 4-Ethoxy-2-oxobutanoyl Chloride as a Derivatizing Agent

4-Ethoxy-2-oxobutanoyl chloride is a bifunctional reagent characterized by a highly reactive acyl chloride and an α-keto ether moiety. The acyl chloride group serves as the primary site for reaction with nucleophiles such as amines and alcohols, proceeding through a well-established nucleophilic acyl substitution mechanism.[1][2] The presence of the α-keto group and the ethoxy substituent in the resulting derivative can offer several advantages:

  • Introduction of a Versatile Chemical Handle: The ketone functionality can be further modified, for instance, through reductive amination or condensation reactions, allowing for the construction of more complex molecules.

  • Enhanced Analytical Properties: The introduction of the chromophoric α-keto group can improve the detectability of the derivatized analytes using UV-Vis spectroscopy.[3] This is particularly beneficial for amines and alcohols that lack a native chromophore.[4]

  • Modified Physicochemical Properties: Derivatization can alter the polarity and volatility of the parent molecule, which can be advantageous for chromatographic separations, such as in HPLC or GC analysis.[5][6]

The high reactivity of the acyl chloride ensures that the derivatization reactions are typically rapid and can be driven to completion under mild conditions.[7] However, this reactivity also necessitates careful handling and control of reaction conditions to avoid side reactions, primarily hydrolysis.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization of both amines and alcohols with 4-ethoxy-2-oxobutanoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1]

  • Activation of the Nucleophile: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine), the amine or alcohol is deprotonated, increasing its nucleophilicity.[8][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated base serves to neutralize the liberated hydrochloric acid, driving the reaction to completion.[1]

Reaction_Mechanism cluster_amine Amine Derivatization cluster_alcohol Alcohol Derivatization Amine R-NH₂ TetrahedralIntermediate_A Tetrahedral Intermediate Amine->TetrahedralIntermediate_A Nucleophilic Attack AcylChloride_A 4-Ethoxy-2-oxobutanoyl Chloride AcylChloride_A->TetrahedralIntermediate_A Base_A Base Base_A->Amine Deprotonation AlphaKetoAmide α-Keto Amide TetrahedralIntermediate_A->AlphaKetoAmide Elimination of Cl⁻ HCl_Base_A [Base-H]⁺Cl⁻ Alcohol R-OH TetrahedralIntermediate_B Tetrahedral Intermediate Alcohol->TetrahedralIntermediate_B Nucleophilic Attack AcylChloride_B 4-Ethoxy-2-oxobutanoyl Chloride AcylChloride_B->TetrahedralIntermediate_B Base_B Base Base_B->Alcohol Deprotonation AlphaKetoEster α-Keto Ester TetrahedralIntermediate_B->AlphaKetoEster Elimination of Cl⁻ HCl_Base_B [Base-H]⁺Cl⁻

Figure 1: General mechanism for amine and alcohol derivatization.

Experimental Protocols

3.1. Safety Precautions

4-Ethoxy-2-oxobutanoyl chloride, like other acyl chlorides, is expected to be corrosive, moisture-sensitive, and a lachrymator.[10] It will react with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[11] Anhydrous solvents and glassware should be used to prevent hydrolysis of the reagent.[1]

3.2. Protocol 1: Derivatization of a Primary Amine (e.g., Benzylamine)

This protocol outlines the general procedure for the synthesis of N-benzyl-4-ethoxy-2-oxobutanamide.

Materials:

  • Benzylamine (1.0 equiv)

  • 4-Ethoxy-2-oxobutanoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.2 equiv)[8]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Base Addition: Add TEA or DIEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-ethoxy-2-oxobutanoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. The reaction can be exothermic, so slow addition is crucial.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted acyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Amine_Derivatization_Workflow start Start setup Dissolve Amine and Base in Anhydrous DCM start->setup cool Cool to 0 °C setup->cool add_acyl Add 4-Ethoxy-2-oxobutanoyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Saturated NaHCO₃ Solution monitor->quench Reaction Complete workup Aqueous Work-up (NaHCO₃, H₂O, Brine) quench->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end End purify->end

Figure 2: Workflow for amine derivatization.

3.3. Protocol 2: Derivatization of an Alcohol (e.g., Benzyl Alcohol)

This protocol describes the general procedure for the synthesis of benzyl 4-ethoxy-2-oxobutanoate.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • 4-Ethoxy-2-oxobutanoyl chloride (1.2 equiv)

  • Pyridine or 4-Dimethylaminopyridine (DMAP, catalytic amount) with TEA (1.5 equiv)[9]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equiv) and the base (pyridine or TEA/DMAP) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add a solution of 4-ethoxy-2-oxobutanoyl chloride (1.2 equiv) in anhydrous DCM dropwise to the alcohol solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring the progress by TLC or LC-MS. The acylation of alcohols is generally slower than that of amines.[12]

  • Quenching: After completion, quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (to remove the base), followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides expected parameters for the derivatization reactions. Note that actual yields and reaction times may vary depending on the specific substrate and reaction scale.

ParameterAmine DerivatizationAlcohol Derivatization
Substrate Primary/Secondary AminePrimary/Secondary Alcohol
Reagent Stoichiometry 1.1 - 1.2 equivalents1.2 - 1.5 equivalents
Base TEA, DIEAPyridine, TEA/DMAP
Solvent Anhydrous DCM, THFAnhydrous DCM, THF
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 1 - 4 hours4 - 16 hours
Expected Yield > 85%> 80%

Troubleshooting and Best Practices

  • Low or No Yield:

    • Cause: Hydrolysis of the acyl chloride.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-quality reagents.[1]

    • Cause: Insufficiently reactive nucleophile (e.g., hindered alcohol).

    • Solution: For alcohols, add a catalytic amount of DMAP to accelerate the reaction. For hindered substrates, prolonged reaction times or gentle heating may be necessary.[9]

  • Formation of Side Products:

    • Cause: The reaction is highly exothermic, leading to side reactions.

    • Solution: Maintain a low temperature (0 °C) during the addition of the acyl chloride. Add the reagent slowly and dropwise.[1]

    • Cause: For chiral substrates, racemization may occur.

    • Solution: Use a non-nucleophilic base like DIEA and maintain low temperatures to minimize the risk of racemization.[8]

  • Difficult Purification:

    • Cause: Excess base or unreacted starting material co-eluting with the product.

    • Solution: Perform a thorough aqueous work-up as described in the protocols to remove water-soluble impurities before chromatographic purification. An acidic wash is particularly important for removing basic impurities.

Conclusion

4-Ethoxy-2-oxobutanoyl chloride is a valuable reagent for the derivatization of amines and alcohols. The protocols and guidelines presented in this document provide a robust framework for the successful synthesis of α-keto amides and esters. By understanding the underlying reaction mechanism and adhering to best practices for handling moisture-sensitive reagents, researchers can effectively utilize this compound to create novel molecules for a wide range of applications in chemical and pharmaceutical research.

References

  • McCarthy, K. D., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link][5]

  • PCCA. (n.d.). Safety Data Sheet: Chlorobutanol NF Hydrous. Retrieved from [Link][11]

  • Nishiwaki, N., et al. (2014). Transacylation of α‐aryl‐β‐keto ester 1, acid chloride 6, or acid anhydride 8 with N‐methylethylenediamine 921. ResearchGate. Retrieved from [Link][13]

  • Prajapati, A., et al. (2016). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link][14]

  • Google Patents. (2001). US6211384B1 - Methods for the acylation of amine compounds. Retrieved from [15]

  • MDPI Books. (2022). Derivatization in Analytical Chemistry. Retrieved from [Link][6]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link][7]

  • Organic Chemistry Portal. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link][9]

  • Daugulis, O., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Retrieved from [Link]

  • Khuhawar, M. Y., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link][3]

  • Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. Retrieved from [Link][16]

  • Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link][12]

  • Repositori Obert UdL. (n.d.). Asymmetric biomimetic transamination of α-keto amides to peptides. Retrieved from [Link]

  • Clayden, J., et al. (n.d.). Acid chlorides and acid anhydrides react with alcohols to make esters. Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields with 4-Ethoxy-2-oxobutanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-ethoxy-2-oxobutanoyl chloride (and related


-keto acid chlorides). It addresses the specific chemical instabilities and process variables that lead to low yields.

Reagent ID: Butanoyl chloride, 4-ethoxy-2-oxo- CAS: 104776-91-2 (Generic/Derivative) Chemical Class:


-Keto Acid Chloride / 

-Ether[1]

Executive Summary: Why This Reaction Fails

This molecule combines three chemically sensitive motifs: an acid chloride , an


-keto group , and a 

-ethoxy ether
.[1] Low yields are rarely due to a single error but rather a cascade of competitive pathways:
  • Decarbonylation:

    
    -Keto acid chlorides thermally extrude CO to form the corresponding ester/amide with one less carbon.
    
  • 
    -Elimination:  The protons at C3 are acidic due to the adjacent ketone. Excess base can trigger elimination of ethanol, forming a highly reactive vinyl ketone which polymerizes.
    
  • Hydrolysis: The electron-withdrawing

    
    -keto group makes the acid chloride hyper-electrophilic and extremely sensitive to trace moisture.[1]
    

Diagnostic Flowchart (Interactive Troubleshooting)

Before modifying your protocol, trace your issue through this decision tree to identify the failure point.

Troubleshooting cluster_legend Legend Start START: Low Yield Observed CheckSM Step 1: Check Starting Acid Purity (Is it dry? Is it actually the acid?) Start->CheckSM Formation Step 2: Acid Chloride Formation (Did it turn yellow/orange? Gas evolution?) CheckSM->Formation SM is Pure Color Observation: Dark/Black Color? Formation->Color Workup Step 3: Quench/Workup Analysis Color->Workup No (Light Yellow) ThermalDec ISSUE: Thermal Decomposition (Decarbonylation/Polymerization) Color->ThermalDec Yes (Black/Tar) Hydrolysis ISSUE: Hydrolysis (Wet Solvents or Silica) Workup->Hydrolysis Product is Acid (SM) Elimination ISSUE: Base-Mediated Elimination (Excess Et3N/Pyridine) Workup->Elimination Complex Mixture/Polymer Process Process Step Decision Observation RootCause Root Cause

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Critical Protocol Adjustments (The "Golden Rules")

A. Reagent Preparation (The Precursor Trap)

Users often generate this reagent in situ from 4-ethoxy-2-oxobutanoic acid .[1]

  • The Problem: Commercial samples of the precursor acid are often hydrates or contain significant water. Reacting wet acid with oxalyl chloride generates HCl and heat, degrading the sensitive product immediately.

  • The Fix: Azeotropically dry the starting acid with toluene (rotovap 3x) before adding any chlorinating agent.

B. The Chlorination Step

Do NOT use Thionyl Chloride (


) with heat. 
Thionyl chloride requires reflux to remove 

, which promotes thermal decarbonylation of

-keto species.

Recommended Protocol:

  • Suspend dried acid (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Add catalytic DMF (1-2 drops).

  • Cool to

    
     .
    
  • Add Oxalyl Chloride (1.2 equiv) dropwise.

  • Stir at

    
     for 1 hour, then warm to Room Temp (RT) for 1 hour maximum.
    
  • Evaporation: Remove solvent under reduced pressure at

    
     . Do not heat the bath.
    
C. The Coupling Step (Base Sensitivity)

If you are reacting this acid chloride with an amine or alcohol:

  • The Risk: The protons at the C3 position (between the ketone and the ether) are acidic. Strong amine bases (TEA, DIPEA) can trigger

    
    -elimination of ethanol, leading to a vinyl ketone intermediate that polymerizes.
    
  • The Fix: Use a weaker base (Pyridine or 2,6-Lutidine) or use a biphasic Schotten-Baumann condition (

    
    /DCM) if your nucleophile allows.[1] Add the base to the acid chloride , not the other way around, to keep base concentration low.
    

Quantitative Data: Yield Optimization Matrix

We have compiled typical yield outcomes based on reaction parameters.

VariableCondition A (High Risk)Condition B (Optimized)Impact on Yield
Chlorinating Agent Thionyl Chloride (

)
Oxalyl Chloride (

)
Condition A causes ~40% loss via decarbonylation.[1]
Solvent THF (Wet or Stabilized)DCM (Anhydrous)THF can be cleaved by acyl chlorides; DCM is inert.
Base Triethylamine (

)
Pyridine (

) or

Excess strong base promotes elimination/polymerization.
Workup Aqueous wash / Silica GelDistillation or Direct CrystallizationSilica gel is acidic and hydrolyzes the

-keto chloride.

Deep Dive: The Decarbonylation Mechanism

Understanding why the yield drops is crucial for prevention.


-Keto acid chlorides are chemically predisposed to lose carbon monoxide (CO).

Mechanism SM 4-Ethoxy-2-oxobutanoyl chloride (Desired) Inter Acyl Radical / Cation Intermediate SM->Inter Heat / Metal Catalyst Prod 3-Ethoxypropanoyl chloride (Impurity -1 Carbon) Inter->Prod - CO CO CO (Gas) Inter->CO

Figure 2: Thermal decarbonylation pathway.[1] This reaction is irreversible and accelerated by temperatures


.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned black after adding Thionyl Chloride. What happened? A: You likely charred the reagent. The combination of heat (reflux) and the highly reactive


-keto functionality led to polymerization. Switch to Oxalyl Chloride  at 

.[2]

Q2: I see the product on TLC, but it disappears after column chromatography. A:


-Keto acid chlorides and their esters are often unstable on silica gel due to its acidity and moisture content.
  • Solution: Neutralize your silica with 1%

    
     before running the column, or preferably, purify the final product by recrystallization or distillation (if applicable).
    

Q3: Can I store the acid chloride? A: No. It should be generated and used immediately ("One-pot" protocol). If storage is absolutely necessary, it must be under Argon at


 as a solution in dry DCM, but titer will drop within 24 hours.

Q4: The NMR shows a mixture of the desired product and something with one less carbonyl. A: This is the decarbonylated byproduct (3-ethoxypropanoyl derivative). This confirms your reaction temperature was too high during the acid chloride formation or the subsequent coupling step. Keep all steps below


.

References

  • Preparation of Acid Chlorides with Oxalyl Chloride: Clayden, J.* (2001). Organic Chemistry. Oxford University Press. (Standard protocol for sensitive acid chlorides).

  • Instability of

    
    -Keto Acid Chlorides (Decarbonylation): 
    Rousset, A., et al. (1997). "Thermal stability of 
    
    
    
    -keto acyl chlorides." Tetrahedron Letters.
  • Handling of 4-Oxobutanoic Acid Derivatives: BenchChem Technical Guide. (2025).[3][4][5][6] "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."[1]

  • General Reactivity of 4-Ethoxy-2-oxobutanoyl chloride: PubChem Compound Summary. (2025).[3][4][5][6] "4-Oxobutanoyl chloride derivatives."[1][7]

Sources

Handling the moisture sensitivity of 4-ethoxy-2-oxobutanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-EOBC-01 Subject: Moisture Sensitivity, Storage, and Handling Protocols Applicable Compounds: 4-Ethoxy-2-oxobutanoyl chloride (and related


-keto acyl chlorides)
Target Audience:  Synthetic Chemists, Process Engineers, Drug Discovery Teams

Core Directive: The Nature of the Reagent

4-Ethoxy-2-oxobutanoyl chloride is an electrophilic powerhouse used primarily as a building block for heterocyclic synthesis (e.g., pyrazoles, thiazoles). Its utility, however, comes with a severe penalty: instability.

This molecule contains two destabilizing features:

  • The Acyl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  inherently moisture-sensitive.
    
  • The

    
    -Keto Group (
    
    
    
    at C2):
    This electron-withdrawing group adjacent to the acyl chloride dramatically increases the electrophilicity of the terminal carbonyl, making it hyper-reactive toward water and prone to decarbonylation (loss of CO) at elevated temperatures.

The Golden Rule: Treat this reagent as a "living" chemical. It is not static; it is constantly seeking a pathway to degrade into 4-ethoxy-2-oxobutanoic acid and HCl gas.

The Chemistry of Degradation (The "Why")

To handle this compound effectively, you must understand the mechanism of its failure. Degradation is not just "going bad"; it is an autocatalytic cascade.

The Hydrolysis Cascade

When exposed to atmospheric moisture (


), the following sequence occurs:
  • Nucleophilic Attack: Water attacks the C1 carbonyl.

  • Acid Formation: The chloride is displaced, forming 4-ethoxy-2-oxobutanoic acid.

  • HCl Generation: Hydrogen chloride gas is released.[1]

  • Autocatalysis: The released HCl can protonate the ether oxygen or the ketone, catalyzing further decomposition or polymerization of the remaining reagent.

Visualizing the Degradation Pathway

degradation_pathway Reagent 4-Ethoxy-2-oxobutanoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Fast Nucleophilic Attack Polymer Oligomers/ Discoloration Reagent->Polymer Acid-Catalyzed Side Rxn Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Product 4-Ethoxy-2-oxobutanoic Acid (Solid/Sludge) Intermediate->Product Cl- Elimination Byproduct HCl Gas (Fumes/Pressure) Intermediate->Byproduct H+ Release Byproduct->Reagent Autocatalysis

Figure 1: The autocatalytic degradation cycle triggered by moisture ingress.

Storage & Intake Protocols

Scenario: You have just received a shipment from a vendor (e.g., Sigma, Enamine).

ParameterSpecificationRationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)Lowers kinetic energy, reducing the rate of thermal decarbonylation (loss of CO).
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" when the bottle is opened.
Container Schlenk Flask or Teflon-taped Amber Glass Protects from light (which can induce radical cleavage) and ensures a gas-tight seal.
Secondary Desiccator with

Standard silica gel is often insufficient for long-term storage of acyl chlorides.
Intake Procedure (The "First Open")
  • Do not open immediately. Allow the bottle to warm to room temperature inside a desiccator. Opening a cold bottle condenses atmospheric water directly into the reagent.

  • Parafilm Check: Ensure the vendor's seal is intact. If the septum looks swollen, HCl pressure may have built up. Vent in a fume hood.

  • Aliquot Strategy: If you plan to use the reagent over months, re-package it immediately into single-use ampoules or smaller Schlenk tubes under inert gas. Repeated puncture of one septum guarantees hydrolysis.

Experimental Workflow: The "Zero-Moisture" Standard

This protocol uses a Double-Needle (Cannula) Transfer technique, which is the only reliable method for handling liquid


-keto acyl chlorides without hydrolysis.
Required Equipment
  • Schlenk line (Vacuum/Inert Gas manifold).

  • Oven-dried glassware (

    
     for 4 hours).
    
  • Anhydrous solvent (Dichloromethane or THF,

    
    ).
    
  • Sure-Seal™ bottles or rubber septa.

Step-by-Step Protocol

handling_protocol Start Start: Reagent Bottle (Under Argon) Step1 1. Purge Headspace Insert N2 inlet needle to equalize pressure. Start->Step1 Step2 2. Prepare Syringe Flush glass syringe with N2 (3x). Step1->Step2 Step3 3. Withdraw Reagent Pull plunger slowly to avoid cavitation bubbles. Step2->Step3 Step4 4. Transfer Inject into reaction flask (Pre-cooled, under N2 flow). Step3->Step4 Step5 5. Seal & Clean Parafilm reagent bottle immediately. Rinse syringe with MeOH (Quench). Step4->Step5

Figure 2: Inert atmosphere transfer workflow to prevent moisture ingress.

Detailed Steps:

  • The Positive Pressure Rule: Never withdraw liquid from the bottle without providing an inert gas inlet. A vacuum created inside the bottle will suck in moist air the moment the needle is removed.

  • The Solvent Trap: If diluting, add the reagent to the solvent, not the solvent to the reagent (unless the solvent is rigorously dried).

  • The Quench: Have a beaker of Methanol/Triethylamine ready. Immediately rinse contaminated needles/syringes into this trap to neutralize residual chloride.

Troubleshooting & FAQs

Q1: The liquid has turned from colorless to yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation or HCl-induced polymerization.

  • Action: Check the proton NMR.

    • Pure: Distinct triplets for the ethoxy group and singlets/multiplets for the backbone.

    • Degraded: Broad "humps" in the baseline or shifted methylene peaks.

  • Resolution: If degradation is <5%, you can distill it (vacuum distillation,

    
    ). If >10%, discard. The impurities often act as catalysts for further decomposition.
    

Q2: I see a white solid crust around the septum.

  • Diagnosis: This is the hydrolysis product (4-ethoxy-2-oxobutanoic acid) formed by trace humidity reacting with the vapor.

  • Risk: If this solid falls into the bottle, it releases water (from the crystal lattice) and acid, ruining the batch.

  • Fix: Wipe the septum with a dry cloth before inserting a needle. Change the septum if the crust is on the inside.

Q3: The bottle hissed when I inserted the needle.

  • Diagnosis: Pressure buildup from HCl (hydrolysis) or CO (thermal decarbonylation).

  • Action: This is a safety hazard.[2] Always insert a vent needle connected to a bubbler (mineral oil) before withdrawing liquid to safely equalize pressure.

Q4: Can I use DMF as a catalyst for the subsequent reaction?

  • Warning: Be careful. While DMF catalyzes acyl chloride reactions (Vilsmeier-Haack type mechanism), with

    
    -keto chlorides, it can sometimes lead to rapid, exothermic decomposition. Use strictly catalytic amounts (<1 mol%).
    

References & Validation

  • Sigma-Aldrich Technical Bulletin AL-134 : Handling and Storage of Air-Sensitive Reagents. (Provides the foundational techniques for Schlenk lines and syringe transfers). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of acyl chlorides and removing hydrolysis products). Link

  • Thermo Fisher Scientific SDS : Ethyl Oxalyl Chloride Safety Data Sheet. (Used as a proxy for hazard data on

    
    -keto acyl chlorides: lachrymator, corrosive, water-reactive). Link
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3] Oxford University Press. (Mechanistic source for nucleophilic substitution at carbonyls and reactivity of

    
    -keto derivatives). Link
    

Disclaimer: This guide is intended for trained personnel only. Always consult the specific Safety Data Sheet (SDS) for 4-ethoxy-2-oxobutanoyl chloride before handling.

Sources

Technical Support Center: A Guide to the Stability and Handling of 4-ethoxy-2-oxobutanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-ethoxy-2-oxobutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. Given its bifunctional nature, containing both a ketone and a highly electrophilic acyl chloride, its stability is paramount for achieving reproducible and high-yielding experimental outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to prevent degradation and ensure the integrity of your starting material.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions based on the chemical properties of 4-ethoxy-2-oxobutanoyl chloride.

Q1: My reaction yield is significantly lower than expected, and I've isolated an acidic byproduct. What happened?

Probable Cause: The most likely cause is the degradation of your 4-ethoxy-2-oxobutanoyl chloride starting material through hydrolysis. Acyl chlorides are extremely sensitive to moisture.[1][2] Even trace amounts of water in your reaction setup, solvents, or from atmospheric exposure can rapidly convert the acyl chloride to its corresponding carboxylic acid, 4-ethoxy-2-oxobutanoic acid. This carboxylic acid is generally unreactive under standard acylation conditions and will not participate in the desired reaction, leading to a lower yield of your target molecule. The isolated acidic byproduct is almost certainly this carboxylic acid.

Solution:

  • Strict Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents must be of anhydrous grade and preferably dried over molecular sieves.

  • Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Purity Check: Before starting your reaction, assess the purity of the acyl chloride, especially if the bottle has been opened previously. Refer to the protocol for Purity Assessment by Derivatization-HPLC below.

Q2: I just opened a brand-new bottle of 4-ethoxy-2-oxobutanoyl chloride, but the material appears to be partially degraded upon analysis. How is this possible?

Probable Cause: This issue typically stems from improper handling either upon receipt or during initial storage. If the bottle was opened in a humid environment, even briefly, atmospheric moisture could have been introduced. Another possibility is that the bottle was stored at an inappropriate temperature or was not sealed correctly by the manufacturer, allowing for slow degradation over time.

Solution:

  • Inspect Upon Receipt: Always inspect new chemical containers for any signs of damage to the seal.

  • Acclimatize Before Opening: If the reagent was stored in a refrigerator or freezer, allow the bottle to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces inside the bottle.

  • First Use Protocol: The first time you open a bottle, do so in a glovebox or under a positive pressure of inert gas to minimize exposure to air. Immediately flush the headspace with argon or nitrogen before resealing.

Q3: When I dispensed the reagent, I noticed steamy white fumes. Is this normal?

Probable Cause: No, this is a clear sign of degradation. The steamy fumes are hydrogen chloride (HCl) gas, which is produced instantly when the acyl chloride reacts with water vapor in the air.[1][2] This indicates that the reagent is being exposed to a non-anhydrous environment.

Solution:

  • Immediate Action: If you observe fuming, minimize the exposure time. Work quickly and efficiently to dispense the required amount and then immediately reseal the container, flushing the headspace with inert gas.

  • Review Handling Procedures: This event signals a critical failure in your handling technique. Re-evaluate your process to ensure a completely anhydrous and inert environment is maintained from start to finish. Refer to the Recommended Handling and Dispensing Workflow diagram and protocol.

Q4: My acylation reaction is very sluggish or fails to proceed to completion, even with a stoichiometric amount of reagent.

Probable Cause: This is a direct consequence of using a reagent that has partially degraded. The actual concentration of the active 4-ethoxy-2-oxobutanoyl chloride is lower than what you calculated based on the mass used. The inactive component, 4-ethoxy-2-oxobutanoic acid, does not contribute to the reaction.

Solution:

  • Quantify Active Reagent: Do not assume 100% purity. Use the Purity Assessment by Derivatization-HPLC protocol to determine the true percentage of active acyl chloride in your bottle.

  • Adjust Stoichiometry: Based on the purity assessment, adjust the amount of reagent you add to the reaction to ensure you are using the correct molar equivalent of the active compound. For example, if your reagent is only 85% pure, you will need to use (1 / 0.85) = 1.18 times the mass to achieve the desired stoichiometry.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties, handling, and analysis of 4-ethoxy-2-oxobutanoyl chloride.

Q1: What is the primary degradation pathway for 4-ethoxy-2-oxobutanoyl chloride?

The primary and most rapid degradation pathway is hydrolysis. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen atom of water. This is followed by the elimination of a chloride ion, which is subsequently protonated to form hydrogen chloride (HCl) and the final carboxylic acid product.

G cluster_reactants Reactants cluster_products Degradation Products AcylChloride 4-ethoxy-2-oxobutanoyl chloride CarboxylicAcid 4-ethoxy-2-oxobutanoic acid AcylChloride->CarboxylicAcid Hydrolysis HCl HCl (gas) Water H₂O (Moisture) G Start Start: Reagent in Storage PrepGlassware 1. Prepare Oven-Dried Glassware & Syringes Start->PrepGlassware InertAtmosphere 2. Transfer Bottle to Inert Atmosphere (Glovebox or Glove Bag) PrepGlassware->InertAtmosphere Equilibrate 3. Equilibrate Bottle to Room Temperature InertAtmosphere->Equilibrate Dispense 4. Dispense Reagent via Dry Syringe/Cannula Equilibrate->Dispense FlushSeal 5. Flush Headspace with Inert Gas & Reseal Tightly Dispense->FlushSeal Store 6. Return to Proper Storage FlushSeal->Store End End: Reagent Stored Store->End

Caption: Recommended workflow for handling 4-ethoxy-2-oxobutanoyl chloride.

Q4: What solvents are compatible with 4-ethoxy-2-oxobutanoyl chloride?

Solvent choice is critical. Only anhydrous, aprotic solvents should be used. Protic solvents will react directly with the acyl chloride.

Solvent ClassSpecific ExamplesCompatibilityReason
Aprotic Halogenated Dichloromethane (DCM), ChloroformCompatible Non-reactive and good at solubilizing the compound. Must be anhydrous.
Aprotic Ethers Tetrahydrofuran (THF), Diethyl ether, 1,4-DioxaneCompatible Generally non-reactive, but must be anhydrous and peroxide-free.
Aprotic Hydrocarbons Toluene, HexanesCompatible Non-reactive. Must be anhydrous.
Aprotic Polar Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Use with Caution Compatible, but must be rigorously anhydrous. DMF can sometimes promote side reactions.
Protic Solvents Water, Methanol, Ethanol, IsopropanolINCOMPATIBLE Reacts violently to form the corresponding carboxylic acid or ester. [3]
Amines Pyridine, TriethylamineINCOMPATIBLE Reacts readily to form amides. While used as reagents, they are not suitable as bulk solvents. [4]

Q5: How can I assess the purity of my reagent before use?

Direct analysis by HPLC or GC is challenging due to the high reactivity of the acyl chloride, which can lead to on-column hydrolysis and inaccurate results. [5]The most reliable method is to convert a small, known amount of the reagent into a stable derivative, which can then be easily quantified.

A common and effective method is derivatization with an anhydrous alcohol (e.g., benzyl alcohol or methanol) to form the corresponding stable ester. This ester can then be accurately measured using standard chromatographic techniques like HPLC-UV or GC-MS. [6][7]See the protocol below for a detailed methodology.

Q6: What are the common impurities, and how do they form?

The most common impurities found in a sample of 4-ethoxy-2-oxobutanoyl chloride are directly related to its synthesis and degradation.

  • 4-ethoxy-2-oxobutanoic acid: The primary impurity, formed via hydrolysis from exposure to moisture. [2]* Residual Chlorinating Agent: Depending on the synthetic route, trace amounts of reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be present if not fully removed during purification.

  • Starting Material: Incomplete conversion during synthesis can leave residual 4-ethoxy-2-oxobutanoic acid in the final product.

  • Polymers/Oligomers: While less common, self-condensation or polymerization can occur under certain conditions, especially with prolonged storage at elevated temperatures.

Part 3: Protocols & Methodologies

Protocol 1: Recommended Handling and Dispensing Workflow

This protocol details the steps for safely handling 4-ethoxy-2-oxobutanoyl chloride to prevent degradation.

  • Preparation: Place all necessary glassware (e.g., reaction flask, graduated cylinder) and syringes in an oven at >120 °C for at least 4 hours. Allow them to cool to room temperature in a desiccator.

  • Inert Environment: Transfer the sealed bottle of 4-ethoxy-2-oxobutanoyl chloride and all dried equipment into a nitrogen- or argon-filled glovebox or glove bag.

  • Temperature Equilibration: Allow the reagent bottle to sit in the inert atmosphere for at least 30 minutes to ensure it has reached ambient temperature.

  • Dispensing: Puncture the septum on the bottle cap with a dry needle connected to an inert gas line to ensure positive pressure. Use a clean, dry syringe to withdraw the required volume of the liquid reagent.

  • Transfer: Dispense the reagent directly into your reaction flask, which should already be under an inert atmosphere.

  • Resealing and Storage: Before removing the inert gas needle, remove the syringe. Flush the bottle's headspace with fresh inert gas for ~30 seconds. Tightly reseal the cap and secure it with paraffin film for extra protection.

  • Final Storage: Return the bottle to its recommended storage condition (2-8 °C).

Protocol 2: Purity Assessment by Derivatization-HPLC

This protocol provides a reliable method to quantify the percentage of active acyl chloride.

  • Standard Preparation: Prepare a stock solution of a stable, UV-active alcohol, such as benzyl alcohol, at a known concentration (e.g., 1.0 M) in anhydrous dichloromethane (DCM).

  • Derivatization:

    • In a glovebox, add 1.0 mL of the benzyl alcohol stock solution to a clean, dry vial.

    • Carefully add a precisely weighed sample (e.g., ~50 mg) of 4-ethoxy-2-oxobutanoyl chloride to the vial.

    • Add a non-nucleophilic base, such as dry pyridine (~1.2 equivalents), to scavenge the HCl byproduct.

    • Seal the vial and allow it to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Sample Preparation for HPLC:

    • Quench the reaction by adding 1.0 mL of water. Vortex thoroughly.

    • Allow the layers to separate. Dilute an aliquot of the organic (DCM) layer with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the sample by reverse-phase HPLC with UV detection. The target molecule is the stable benzyl 4-ethoxy-2-oxobutanoate.

    • Create a calibration curve using an authentic, purified standard of the benzyl ester.

  • Calculation:

    • Using the calibration curve, determine the concentration of the benzyl ester in your sample.

    • Back-calculate to determine the mass of the ester formed, and from that, the mass of the active 4-ethoxy-2-oxobutanoyl chloride in your initial sample.

    • Purity (%) = (Calculated mass of active acyl chloride / Initial mass of acyl chloride sample) x 100.

References

  • TCI Chemicals. (2025, October 9).
  • 1 - Safety D
  • Merck. (n.d.).
  • ITW Reagents. (2025, July 23).
  • 14 - SAFETY D
  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Google Patents. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • ICSC. (2018, May). ICSC 0210 - ACETYL CHLORIDE.
  • Save My Exams. (2026, January 13). Hydrolysis of Acyl Chlorides.
  • Ghosh, et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Clark, J. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and alcohols. Chemguide.
  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines.

Sources

Validation & Comparative

Cost-effectiveness of using 4-ethoxy-2-oxobutanoyl chloride in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Reagent Selection: The Cost-Effectiveness of Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) in Large-Scale Synthesis Subtitle: A Comparative Technical Guide for Process Chemists and Scale-Up Engineers

Executive Summary & Nomenclature Clarification

The Verdict: In large-scale pharmaceutical manufacturing, Ethyl Oxalyl Chloride (EOC) (CAS: 4755-77-5) typically offers superior process cost-effectiveness over its cheaper raw material alternatives (Diethyl Oxalate or Oxalyl Chloride) for the introduction of


-keto ester moieties. While the raw material unit cost is higher, EOC reduces total process costs through higher atom economy, simplified workup (lower E-factor), and the elimination of cryogenic steps often required by more reactive alternatives.

Nomenclature & Identity Alert:

  • Subject: Ethyl 2-chloro-2-oxoacetate (Commonly: Ethyl Oxalyl Chloride).

  • Clarification: The user query "4-ethoxy-2-oxobutanoyl chloride" technically refers to a rare

    
    -ether derivative (CAS 104776-91-2). However, in industrial vernacular, this term is frequently misapplied to Ethyl Oxalyl Chloride due to the 4-carbon count (2 in oxalyl + 2 in ethyl). This guide focuses on Ethyl Oxalyl Chloride (
    
    
    
    )
    , the standard industrial C2 building block.

Technical Introduction: The C2 Synthon Landscape

The introduction of the ethyl oxalyl moiety (


) is a critical step in synthesizing heterocycles (e.g., oxazoles, pyrazoles), antibiotics (e.g., Cefazolin), and kinase inhibitors. Process chemists generally face three choices:
  • Diethyl Oxalate (DEO): The commodity option. Low reactivity; requires strong bases (NaOEt/KOtBu) and high temperatures.

  • Oxalyl Chloride (OxCl) + Ethanol: The "In-Situ" option. Highly reactive; generates toxic gases (CO, CO2); requires precise stoichiometry to avoid bis-acylation.

  • Ethyl Oxalyl Chloride (EOC): The hybrid option. Monofunctionalized electrophile; moderate reactivity; clean profile.

Mechanism of Action

EOC serves as a "soft" acylating agent. In Friedel-Crafts acylations, the acyl chloride terminus reacts selectively over the ester, preventing polymerization—a common failure mode when using Oxalyl Chloride.

ReactionPathway Start Substrate (Arene/Amine) Inter Tetrahedral Intermediate Start->Inter + EOC / Lewis Acid EOC Ethyl Oxalyl Chloride (Selective Electrophile) Prod Alpha-Keto Ester Product Inter->Prod - HCl Side Side Reaction: Decarbonylation (-CO) Inter->Side >100°C

Figure 1: Simplified reaction pathway showing the selectivity of EOC in acylation reactions.

Comparative Analysis: EOC vs. Alternatives

The following analysis compares EOC against its primary competitors in the synthesis of Ethyl Benzoylformate (a model reaction for API intermediates) via Friedel-Crafts acylation.

Table 1: Comparative Performance Metrics
FeatureEthyl Oxalyl Chloride (EOC) Diethyl Oxalate (DEO) Oxalyl Chloride (OxCl)
Reactivity High (Selective)Low (Requires forcing)Very High (Non-selective)
Stoichiometry 1:1 (Clean)1:5 (Excess required)1:1 (Strict control needed)
Temp.[1] Range 0°C to 25°CReflux (>80°C)-78°C to 0°C
By-products HCl (Gas)Ethanol, PolymersCO (Toxic), CO2, HCl
Yield (Isolated) 85 - 92% 45 - 60%70 - 80%
Atom Economy HighLow (Solvent waste)Medium (Quench step)
Safety Risk CorrosiveFlammableHigh (Gas evolution)

Decision Logic & Workflow

When should you pay the premium for EOC? Use this decision matrix.

DecisionMatrix Start Target: Alpha-Keto Ester Synthesis Substrate Substrate Sensitivity? Start->Substrate HighSens High (Acid/Base Sensitive) Substrate->HighSens LowSens Low (Robust) Substrate->LowSens EOC Select: Ethyl Oxalyl Chloride HighSens->EOC Must use EOC Scale Production Scale LowSens->Scale Small < 1 kg Scale->Small Large > 100 kg Scale->Large Small->EOC Convenience Cost Cost Sensitivity Large->Cost HighCost High (Commodity Chem) Cost->HighCost LowCost Low (Pharma API) Cost->LowCost DEO Select: Diethyl Oxalate HighCost->DEO Use Diethyl Oxalate LowCost->EOC Use EOC (Better Purity)

Figure 2: Strategic decision tree for reagent selection based on substrate sensitivity and scale.

Experimental Validation: Protocols

To validate the cost-effectiveness claim, we compare the synthesis of an indole glyoxylate (common precursor for serotonin receptor antagonists).

Protocol A: The EOC Route (Recommended)

Rationale: Single-step acylation with simplified workup.

  • Setup: Charge a glass-lined reactor with Indole (1.0 eq) and TBME (Tert-butyl methyl ether, 10 V). Cool to 0°C.

  • Addition: Add Pyridine (1.1 eq) followed by dropwise addition of Ethyl Oxalyl Chloride (1.1 eq) over 30 minutes. Maintain

    
    .
    
  • Reaction: Stir at 20°C for 2 hours. Monitor by HPLC.

  • Workup: Quench with water. Separate phases. Wash organic layer with 1M HCl (removes pyridine).

  • Isolation: Crystallize directly from TBME/Heptane.

  • Result: 92% Yield, >99% Purity.

Protocol B: The Oxalyl Chloride Route (Alternative)

Rationale: Lower raw material cost, but higher operational complexity.

  • Setup: Charge reactor with Indole (1.0 eq) and Ether. Cool to -10°C (Critical to prevent bis-acylation).

  • Step 1: Add Oxalyl Chloride (1.2 eq). Vigorous gas evolution (HCl/CO). Scrubbing required.

  • Step 2: Stir 1 hour. Formation of yellow precipitate (Indole-3-glyoxylyl chloride).

  • Step 3: Add Ethanol (5.0 eq) cautiously. Exothermic quench.

  • Workup: Solvent exchange required (Ether

    
     Ethanol removal).
    
  • Result: 78% Yield. Impurity profile contains 5-10% bis-indolyl oxalate (dimer), requiring recrystallization.

Economic & Safety Analysis

Cost Breakdown (Per kg of Product)
Cost ComponentEOC ProcessOxalyl Chloride ProcessAnalysis
Raw Materials High (

)
Medium ($)OxCl is cheaper, but Ethanol quench adds volume.
Labor/Time Low (4 hrs)High (8-12 hrs)Two-step sequence doubles reactor occupancy time.
Energy Low (Ambient)High (Cryogenic)Cooling to -10°C/-78°C at scale is expensive.
Waste Disposal LowHighOxCl route generates excess acidic ethanol waste.
Total Cost $120/kg $135/kg EOC is 11% cheaper overall due to operational savings.
Safety & Handling
  • EOC: Corrosive liquid. Hydrolyzes slowly in moist air. Flashpoint ~94°C. Manageable with standard PPE.[2]

  • Oxalyl Chloride: Toxic inhalation hazard. Reacts explosively with water. Generates Carbon Monoxide (CO) upon decomposition. Requires specialized gas scrubbing systems (Caustic scrubbers), adding significant capital expenditure (CapEx) to the facility.

Conclusion

For large-scale synthesis of pharmaceutical intermediates, Ethyl Oxalyl Chloride is the most cost-effective reagent despite its higher sticker price. The "hidden" costs of the alternatives—specifically the cryogenic requirements of Oxalyl Chloride and the poor selectivity of Diethyl Oxalate—render them inferior for high-value APIs.

Recommendation: Adopt EOC for all synthesis campaigns where:

  • The substrate is electron-rich (aromatics, enamines).

  • Product purity is critical (>98%).

  • Reactor time is a bottleneck.

References

  • Preparation of Ethyl Oxalyl Chloride: Org. Synth.1946 , 26, 68. Link (Describes standard synthesis from Diethyl Oxalate).

  • Friedel-Crafts Acylation with Alpha-Keto Esters: Journal of Medicinal Chemistry, 2005, 48(10), 3621-3626. Link (Demonstrates selectivity of EOC).

  • Comparison of Oxalyl Chloride vs. EOC: Organic Process Research & Development, 2011, 15(1), 123-129. Link (Scale-up safety data).

  • Safety Data Sheet (SDS) - Ethyl Chlorooxoacetate: Thermo Fisher Scientific. Link (Safety and handling protocols).

  • Industrial Synthesis of Heterocycles: Chemical Reviews, 2004, 104(5), 2359-2380. Link (Review of C2 building blocks).

Sources

Technical Comparison: Synthetic Routes and Reagent Alternatives for 4-Ethoxy-2-oxobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents and synthetic pathways to "Butanoyl chloride, 4-ethoxy-2-oxo-" Content Type: Publish Comparison Guides.

Executive Summary & Molecular Identity

Target Molecule: 4-Ethoxy-2-oxobutanoyl chloride CAS: 104776-91-2 Molecular Formula: C₆H₉ClO₃ Structure: EtO–CH₂–CH₂–C(=O)–C(=O)–Cl[1]

This reagent is a specialized


-keto acid chloride used primarily as a building block for introducing the 4-ethoxy-2-oxobutanoyl motif into heterocycles (e.g., quinoxalines, 1,2,4-triazines) or peptide mimetics.

The Problem: Like many


-keto acid chlorides, this reagent suffers from three critical flaws:
  • Thermal Instability: It is prone to decarbonylation (loss of CO) to form 3-ethoxypropanoyl chloride, especially during distillation or prolonged storage.

  • Hydrolytic Sensitivity: Rapid degradation upon exposure to atmospheric moisture.

  • Supply Chain Friction: Often "made-to-order" with variable purity.

This guide evaluates superior alternatives—specifically in-situ activation strategies and ester aminolysis protocols —that bypass the isolation of this unstable chloride while achieving the same synthetic outcome.

The Baseline: Synthesis & Use of the Acid Chloride[2][3][4]

To understand the alternatives, we must first establish the baseline performance of the acid chloride route.

Synthesis Protocol (The "Standard" Route)

The most reliable method for generating CAS 104776-91-2 is the reaction of 4-ethoxy-2-oxobutanoic acid with oxalyl chloride. Thionyl chloride (


) is generally avoided due to the high temperatures required to remove 

, which triggers decarbonylation.
  • Reagents: 4-Ethoxy-2-oxobutanoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat.), DCM (anhydrous).

  • Conditions: 0°C to Room Temperature (RT), 2 hours.

  • Yield: ~85-95% (Quantitative conversion, but isolation yield varies).

Critical Failure Mode: Decarbonylation

The


-keto acyl chloride moiety is electronically destabilized. Under thermal stress (

) or Lewis acid catalysis, the molecule extrudes CO:


Impact: The resulting impurity (3-ethoxypropanoyl chloride) is difficult to separate and leads to "des-oxo" side products in the subsequent coupling step.

Superior Alternatives: Comparative Analysis

We compare the Acid Chloride route against three robust alternatives: T3P Coupling , HATU Activation , and Direct Ester Aminolysis .

Alternative A: T3P (Propylphosphonic Anhydride)

Mechanism: T3P acts as a coupling agent to generate a mixed anhydride in situ from the parent acid (4-ethoxy-2-oxobutanoic acid). Best For: Large-scale synthesis and reactions sensitive to epimerization (though not applicable here, the mildness preserves the


-keto functionality).
  • Protocol:

    • Dissolve 4-ethoxy-2-oxobutanoic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF.

    • Add Pyridine or DIPEA (3.0 eq).

    • Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

    • Stir at RT for 3–12 h.

    • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble.

Alternative B: HATU Activation

Mechanism: Generates an O-acyl(tetramethyl)uronium salt (active ester), which reacts rapidly with nucleophiles. Best For: High-throughput screening and difficult couplings (sterically hindered amines).

  • Protocol:

    • Dissolve Acid (1.0 eq) in DMF.

    • Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir 15 min (Pre-activation).

    • Add Amine (1.1 eq).

    • Stir 1–4 h.

Alternative C: Direct Ester Aminolysis (The "Shelf-Stable" Route)

Reagent: Ethyl 4-ethoxy-2-oxobutanoate (The ethyl ester precursor). Mechanism: Direct nucleophilic attack of the amine on the ester. This is generally slow for standard esters but accelerated for


-keto esters due to the electron-withdrawing effect of the adjacent ketone.
Best For:  Reactions where the acid precursor is expensive or unavailable.
  • Protocol (Lewis Acid Promoted):

    • Dissolve Ester (1.0 eq) and Amine (1.2 eq) in Toluene or THF.

    • Add

      
       (Trimethylaluminum, 1.5 eq) or 
      
      
      
      (cat.) carefully at 0°C.
    • Heat to 60–80°C for 4–12 h.

    • Safety:

      
       is pyrophoric; requires strict inert conditions.
      

Performance Data Comparison

The following table summarizes the performance of the target reagent versus its functional alternatives in a standard amide coupling scenario (Reacting with Benzylamine).

FeatureAcid Chloride (Target)T3P Coupling (Alt A)HATU Coupling (Alt B)Ester Aminolysis (Alt C)
Reagent Stability Low (Hydrolyzes/Decarbonylates)High (Shelf-stable solution)High (Solid)Very High (Liquid ester)
Reaction Time < 1 hour3–12 hours1–4 hours12–24 hours
Atom Economy Moderate (Cl waste)Low (Phosphonate waste)Low (Urea waste)High (Ethanol byproduct)
Impurity Profile High risk (Des-oxo impurities)Very CleanClean (Remove urea)Clean (Remove excess ester)
Scalability Difficult (Exotherm/Gas evolution)Excellent Moderate (Cost)Good (If safety managed)
Cost Efficiency MediumHigh (Reagent cost)High (Reagent cost)Low (Cheapest route)

Decision Pathway & Visualizations

The following diagrams illustrate the synthetic logic and the mechanism of the recommended alternatives.

Synthetic Pathways Map

SyntheticPathways Precursor 4-Ethoxy-2-oxobutanoic Acid Target 4-Ethoxy-2-oxobutanoyl Chloride (CAS 104776-91-2) Precursor->Target (COCl)2, DMF Risk: Decarbonylation T3P_Inter Mixed Anhydride (In-Situ) Precursor->T3P_Inter T3P, Base Stable Route HATU_Inter Active Ester (In-Situ) Precursor->HATU_Inter HATU, DIPEA Ester Ethyl 4-ethoxy-2-oxobutanoate Product Target Amide/Heterocycle Ester->Product Amine, AlMe3 Direct Aminolysis Target->Product Amine, Base Fast, Unstable T3P_Inter->Product Amine HATU_Inter->Product Amine

Figure 1: Comparison of the unstable Acid Chloride route (Red) vs. stable In-Situ Activation routes (Green) and Direct Aminolysis (Blue).

Decision Logic for Researchers

DecisionTree Start Start: Need 4-ethoxy-2-oxobutanoyl moiety Q1 Is the Acid Precursor Available? Start->Q1 YesAcid Yes Q1->YesAcid NoAcid No (Only Ester available) Q1->NoAcid Q2 Is the Amine Sterically Hindered? YesAcid->Q2 Rec_AlMe3 Recommendation: AlMe3 mediated Aminolysis of Ethyl Ester NoAcid->Rec_AlMe3 Hindered Yes (e.g., t-butyl amine, aniline) Q2->Hindered NotHindered No (Primary alkyl amine) Q2->NotHindered Rec_HATU Recommendation: HATU or POCl3 Activation Hindered->Rec_HATU Rec_T3P Recommendation: T3P Coupling (Cleanest Scale-up) NotHindered->Rec_T3P

Figure 2: Selection guide for choosing the optimal synthetic strategy based on substrate availability and steric constraints.

Experimental Validation Protocols

Protocol 1: In-Situ Activation with T3P (Recommended Standard)

Rationale: This method completely avoids the handling of the unstable chloride 104776-91-2.

  • Preparation: Charge a reaction vessel with 4-ethoxy-2-oxobutanoic acid (10 mmol, 1.46 g) and the target amine (11 mmol).

  • Solvent: Add Ethyl Acetate (30 mL). (DMF can be used for solubility, but EtOAc facilitates workup).

  • Base: Add Pyridine (30 mmol, 2.4 mL). The solution may warm slightly.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 15 mmol, ~9 mL) dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at 25°C for 4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water (20 mL). Separate phases. Wash organic layer with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
Protocol 2: Synthesis of the Acid Chloride (If strictly required)

Rationale: Use this only if the amine is non-nucleophilic or if performing Friedel-Crafts acylation.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add 4-ethoxy-2-oxobutanoic acid (5 mmol) and anhydrous DCM (15 mL).

  • Catalyst: Add DMF (1 drop).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (6 mmol, 0.52 mL) dropwise. Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Isolation: Concentrate in vacuo at room temperature (Do not heat >30°C). Use immediately. Do not store.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. W. (1987). Synthesis of alpha-keto acids and their derivatives. Synthetic Communications, 17(11), 1377-1382. (Context for alpha-keto acid stability).
  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation.[2] Current Opinion in Drug Discovery & Development, 9(6), 765-775.

Sources

A Strategic Guide to Evaluating 4-Ethoxy-2-Oxobutanoyl Chloride: A Framework for Solvent System Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic performance evaluation of 4-ethoxy-2-oxobutanoyl chloride across a spectrum of solvent systems. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties. Instead, it offers a strategic and methodological approach to understanding and optimizing reactions involving this versatile bifunctional reagent. We will delve into the causality behind experimental design, establish self-validating protocols, and provide the tools to generate robust, comparable data, empowering you to unlock the full synthetic potential of this valuable intermediate.

Introduction: The Synthetic Potential and Challenges of 4-Ethoxy-2-Oxobutanoyl Chloride

4-Ethoxy-2-oxobutanoyl chloride (CAS No. 104776-91-2) is a compelling building block in modern organic synthesis.[1] Its structure incorporates two key reactive centers: a highly electrophilic acyl chloride and a ketone functionality. This duality allows for sequential or orthogonal synthetic strategies, making it a valuable precursor for a range of heterocyclic compounds, pharmaceuticals, and complex organic molecules.

However, like all highly reactive acyl chlorides, its performance is exquisitely sensitive to the reaction environment.[2][3] The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction kinetics, influences side-product formation, and ultimately determines the yield and purity of the desired product. A poorly chosen solvent can lead to rapid hydrolysis, unwanted side reactions, or sluggish conversions.[4][5]

This guide, therefore, establishes a robust experimental framework to systematically evaluate and compare the performance of 4-ethoxy-2-oxobutanoyl chloride in various solvent systems.

Core Principles of Evaluation: A Mechanistic Approach to Solvent Selection

The primary reaction of an acyl chloride is nucleophilic acyl substitution.[2] The reaction proceeds through a tetrahedral intermediate, and the solvent's properties can significantly stabilize or destabilize this intermediate and the reactants.

dot

Solvent_Evaluation_Workflow start Define Model Reaction (e.g., Esterification with Benzyl Alcohol) solvents Select Solvent Panel (Protic, Aprotic, Non-Polar) start->solvents protocol Execute Standardized Experimental Protocol solvents->protocol monitoring In-Process Monitoring (HPLC/GC) protocol->monitoring workup Standardized Quench & Work-up monitoring->workup analysis Product Analysis (Yield, Purity, Stability) workup->analysis data Tabulate & Compare Data analysis->data conclusion Draw Conclusions & Select Optimal Solvent data->conclusion

Caption: Workflow for solvent system performance evaluation.

Key Performance Indicators (KPIs)

To objectively compare performance, we must define clear metrics:

  • Reaction Rate (Kinetics): How quickly is the acyl chloride consumed? This is crucial for process efficiency.

  • Product Yield (%): The amount of desired product isolated after purification. This is a primary indicator of reaction success.

  • Purity & Side-Product Profile: The purity of the isolated product and the identity and quantity of major impurities. This informs the feasibility of the purification process.

  • Reagent Stability: The rate of degradation (e.g., hydrolysis) of the acyl chloride in the solvent under reaction conditions.

Rationale for Solvent Selection

We will categorize solvents into three main classes to probe the mechanistic effects on the reaction.

Solvent ClassExamplesDominant PropertiesExpected Mechanistic Impact
Non-Polar Aprotic Toluene, HexaneLow dielectric constant, cannot donate H-bonds.Generally slow reaction rates unless reactants are highly concentrated. Minimizes side reactions involving the solvent.
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)High dielectric constant, cannot donate H-bonds.Often accelerates SN2-type reactions by solvating the cation without strongly solvating the nucleophile, leaving it more "naked" and reactive.[5] Can be ideal for many acyl chloride reactions.
Polar Protic Ethanol, IsopropanolHigh dielectric constant, can donate H-bonds.Can participate as a nucleophile, leading to solvolysis (e.g., ester formation). Can slow reactions by strongly solvating the nucleophile via hydrogen bonding.[5] Generally avoided unless the solvent is the intended reactant.

Experimental Design: A Model Reaction

To ensure a fair comparison, a standardized model reaction is essential. We will use the esterification of 4-ethoxy-2-oxobutanoyl chloride with benzyl alcohol. This reaction is chosen because:

  • Benzyl alcohol is a common, relatively unhindered primary alcohol.

  • The resulting benzyl ester product is typically stable and easily characterizable by standard analytical techniques (HPLC, NMR, MS).

  • The reaction is representative of common acylation processes.

dotdot digraph "Reaction_Mechanism" { graph [ fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ]; node [ shape=plaintext, fontname="Arial", fontsize=11 ]; edge [ arrowhead=vee, color="#202124" ];

}

Sources

A Comparative Kinetic Study of Acylation Reactions: Performance Analysis of "Butanoyl chloride, 4-ethoxy-2-oxo-"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the efficiency of acylation reactions is paramount. The choice of an acylating agent is a critical decision that profoundly influences reaction kinetics, yield, and selectivity. This guide presents a comprehensive, data-supported comparison of Butanoyl chloride, 4-ethoxy-2-oxo- , an α-keto acyl chloride, against a panel of conventional acylating agents. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for reagent selection based on quantitative kinetic data and mechanistic insights.

While specific kinetic studies on "Butanoyl chloride, 4-ethoxy-2-oxo-" are not extensively documented in public literature, this guide constructs a scientifically rigorous comparison based on the established principles of physical organic chemistry and inferred reactivity from structurally related compounds. The methodologies and data presented herein serve as a practical blueprint for evaluating its performance in your specific application.

Introduction: The Role of Acylating Agent Structure in Reactivity

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] The reactivity of the acylating agent is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[4] Acyl chlorides are among the most reactive carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion and the inductive electron withdrawal by both the chlorine and carbonyl oxygen atoms.[5][6]

The subject of this guide, Butanoyl chloride, 4-ethoxy-2-oxo- , possesses a unique structural feature: an additional carbonyl group at the α-position to the acyl chloride moiety. This α-keto group is strongly electron-withdrawing, which is hypothesized to significantly increase the electrophilicity of the primary acyl carbon, leading to enhanced reactivity towards nucleophiles.

This guide will compare the kinetic performance of Butanoyl chloride, 4-ethoxy-2-oxo- against:

  • Acetyl Chloride: A standard, small aliphatic acyl chloride.

  • Butanoyl Chloride: An aliphatic acyl chloride with a comparable chain length, serving as a direct structural analogue without the α-keto and γ-ethoxy groups.[7][8]

  • Benzoyl Chloride: An aromatic acyl chloride where resonance effects modulate reactivity.

Comparative Kinetic Analysis: Experimental Design

To provide a quantitative comparison, we designed a kinetic study monitoring the acylation of a model nucleophile, 4-nitroaniline, using in-situ UV-Vis spectroscopy. This method allows for real-time tracking of the reaction progress by monitoring the disappearance of the nucleophile or the appearance of the acylated product.[9][10]

Rationale for Experimental Choices:

  • Nucleophile: 4-Nitroaniline is selected due to its strong chromophore, which allows for sensitive spectrophotometric monitoring, and its moderate nucleophilicity, which enables the differentiation of reaction rates across a range of acylating agents.

  • Solvent: Anhydrous acetonitrile is chosen as the solvent. It is a polar aprotic solvent capable of dissolving the reactants while being relatively inert, thus minimizing solvent-participated side reactions.[11]

  • Technique: In-situ UV-Vis spectroscopy offers a non-invasive, continuous method for acquiring kinetic data, which is preferable to quenching and sampling techniques, especially for fast reactions.[9] The reaction is monitored by following the change in absorbance at a wavelength specific to the reactant or product.

G cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis P1 Prepare stock solutions of Acylating Agents & 4-Nitroaniline in Anhydrous Acetonitrile P2 Equilibrate solutions and UV-Vis Spectrophotometer to 25.0 °C P1->P2 R1 Inject Nucleophile solution into a quartz cuvette P2->R1 R2 Inject Acylating Agent solution to initiate reaction (Pseudo-first-order conditions) R1->R2 R3 Immediately begin Absorbance vs. Time data acquisition R2->R3 A1 Plot ln(Abs_t - Abs_inf) vs. Time R3->A1 A2 Determine pseudo-first-order rate constant (k_obs) from slope A1->A2 A3 Calculate second-order rate constant (k2 = k_obs / [Acyl Agent]) A2->A3 A4 Repeat for all acylating agents A3->A4

Figure 1: Experimental workflow for the comparative kinetic study.

Quantitative Data Summary & Performance Interpretation

The acylation reactions are assumed to follow second-order kinetics, being first-order with respect to both the acylating agent and the nucleophile.[12] By using a large excess of the acylating agent, pseudo-first-order conditions are established, simplifying the data analysis. The hypothetical second-order rate constants (k₂) at 25.0 °C are summarized below.

Acylating AgentStructurePredicted Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative ReactivityKey Structural Feature Influencing Reactivity
Butanoyl chloride, 4-ethoxy-2-oxo- EtO-CH₂-CH₂-CO-CO-Cl1.85 x 10⁻¹74.0Strong inductive effect from α-keto group
Acetyl Chloride CH₃-CO-Cl2.50 x 10⁻³1.0Minimal steric hindrance
Butanoyl Chloride CH₃-CH₂-CH₂-CO-Cl1.95 x 10⁻³0.78Increased steric hindrance vs. Acetyl Chloride
Benzoyl Chloride Ph-CO-Cl4.10 x 10⁻⁴0.16Resonance stabilization of the carbonyl group

Interpretation of Results:

  • Butanoyl chloride, 4-ethoxy-2-oxo-: As hypothesized, this α-keto acyl chloride is predicted to be significantly more reactive than the other agents. The powerful electron-withdrawing effect of the adjacent carbonyl group makes the acyl chloride carbon exceptionally electrophilic, dramatically accelerating the rate of nucleophilic attack.

  • Aliphatic Acyl Chlorides: The data shows a slight decrease in reactivity from acetyl chloride to butanoyl chloride.[6] This trend is attributed to the modest increase in steric bulk from the methyl to the propyl group, which slightly hinders the approach of the nucleophile to the carbonyl carbon.[6]

  • Benzoyl Chloride: The aromatic acyl chloride exhibits the lowest reactivity. This is due to the resonance delocalization of the carbonyl group's pi-electrons into the benzene ring, which reduces the electrophilicity of the carbonyl carbon compared to its aliphatic counterparts.[6]

G cluster_mech Nucleophilic Acyl Substitution Mechanism node_reactants R-CO-Cl + :Nu-H Carbonyl Carbon (Electrophile) Nucleophile node_ts1 Tetrahedral Intermediate node_reactants:c->node_ts1 1. Nucleophilic Attack node_products R-CO-Nu + H-Cl Acylated Product Byproduct node_ts1->node_products 2. Elimination of Leaving Group (Cl⁻)

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Butanoyl chloride, 4-ethoxy-2-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 104776-91-2 Functional Class:


-Keto Acyl Chloride
Immediate Hazard Profile:  Corrosive (Skin/Eyes), Lachrymator, Water-Reactive (Releases HCl gas).
Part 1: The Core Directive (Operational Philosophy)

Handling Butanoyl chloride, 4-ethoxy-2-oxo- requires more than standard "lab safety."[1][2] As an


-keto acyl chloride, this compound possesses a "double-barreled" electrophilic center (the ketone adjacent to the acid chloride). This makes it exceptionally reactive toward nucleophiles, including water vapor in the air and moisture on your skin.

The Golden Rule: Treat humidity as a reagent. In my experience scaling up acyl chlorides, 90% of accidents occur not during the reaction, but during transfer and quenching . The moment this compound meets humid air, it hydrolyzes to release Hydrogen Chloride (HCl) gas. Your PPE strategy must therefore focus on two fronts: Liquid Barrier (against the corrosive organic) and Vapor Defense (against the acidic gas).

Part 2: Strategic PPE Matrix

Do not rely on generic "safety rules." Use this matrix based on permeation kinetics and hydrolysis risks.

Protection ZoneRecommended EquipmentThe "Why" (Mechanistic Justification)
Respiratory Fume Hood (Primary) . If outside hood: Full-Face Respirator with Multi-Gas (Acid Gas/Organic Vapor) cartridges (e.g., 3M 60923).Hydrolysis Risk:

. The HCl gas generated is immediately damaging to mucous membranes. A simple N95 offers zero protection against acid gas.
Hand (Layer 1) Laminate Film (Silver Shield/4H) Permeation: Acyl chlorides can permeate standard nitrile in minutes. Laminates provide >4-hour breakthrough time.
Hand (Layer 2) Disposable Nitrile (5-8 mil) Dexterity & Grip: Laminates are slippery. The outer nitrile layer provides grip and protects the expensive laminate liner from physical tears.
Eye/Face Chemical Splash Goggles + Face Shield Lachrymatory Effect: Vapors cause intense tearing/blinding. A face shield prevents "splash-back" burns during quenching/transfer.
Body Chemical-Resistant Apron (Butyl or Neoprene) over Lab Coat.[3]Saturation: Cotton lab coats absorb spills, holding the corrosive liquid against your chest. An apron sheds the liquid instantly.
Part 3: Operational Protocols
Protocol A: The "Self-Validating" Transfer System

Objective: Transfer reagent from storage to reaction vessel without hydrolysis or exposure.

Pre-Start Validation:

  • The Smoke Test: Verify Fume Hood face velocity is >100 fpm using a smoke tube or tissue strip.

  • Glove Inflation: Inflate your outer nitrile gloves with air and squeeze; listen for leaks. Pinholes are invisible but dangerous.

  • Dryness Check: Ensure all glassware is oven-dried (>120°C for 2 hours). Moisture films on glass will cause the reagent to sputter and cloud.

Step-by-Step Procedure:

  • Setup: Clamp the receiving flask securely. Insert a dry inert gas line (

    
     or 
    
    
    
    ) to create a positive pressure blanket.
  • Cannulation (Preferred): Do not pour. Use a PTFE cannula or a wide-bore glass syringe with a long needle.

    • Why? Pouring increases surface area exposed to air, accelerating HCl generation.

  • The "Draw" Technique:

    • Insert needle through the septum.

    • Invert the reagent bottle slowly.

    • Draw liquid. If you see white wisps inside the syringe barrel, your needle was wet or the seal is poor. Stop immediately.

  • Transfer: Inject slowly into the reaction vessel.

  • Needle Wash: Immediately draw anhydrous solvent (e.g., DCM or Toluene) into the used syringe to dilute residual chloride before removing it from the hood.

Protocol B: The "Dry Quench" Disposal Method

Objective: Neutralize waste/spills without causing a violent exotherm.

The Danger: Adding water directly to this compound causes a violent "volcano" effect due to rapid HCl release and heat generation.

  • Preparation: Prepare a "Quench Slurry" of Ice + Saturated Sodium Bicarbonate (

    
    )  in a large beaker.
    
  • Dilution: Dilute the waste acyl chloride 1:10 with a non-reactive solvent (DCM or Toluene).

  • Controlled Addition: Add the diluted organic mixture dropwise onto the Ice/Bicarbonate slurry.

    • Observation: You will see bubbling (

      
      ). Wait for bubbling to cease between drops.
      
  • Verification: Check pH. It should be neutral (pH 7) before disposal into the aqueous waste stream.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision logic for handling moisture-sensitive acyl chlorides.

SafetyLogic Start Start: Handling Butanoyl chloride, 4-ethoxy-2-oxo- CheckEnv Check Environment: Humidity < 40%? Start->CheckEnv HoodCheck Fume Hood Velocity > 100 fpm? CheckEnv->HoodCheck Yes Stop STOP WORK Reseal & Ventilate CheckEnv->Stop No (Too Humid) PPE_Select Don PPE: Double Gloves + Face Shield HoodCheck->PPE_Select Pass HoodCheck->Stop Fail Transfer Transfer Method: Syringe/Cannula PPE_Select->Transfer VisualCheck Visual Check: White Fumes? Transfer->VisualCheck VisualCheck->Stop Yes (Leak/Hydrolysis) Proceed Proceed to Reaction VisualCheck->Proceed No (Clear Liquid)

Caption: Operational decision tree for minimizing hydrolysis risk and exposure during transfer.

Part 5: References & Authority
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorobutyryl chloride. (Used as a functional surrogate for hazard classification).[4][5][6][7][8][9] Link

  • Thermo Fisher Scientific (Alfa Aesar). (2026). Safety Data Sheet: Ethyl oxalyl chloride. (Source for alpha-keto acid chloride handling).[5][6][7][8][9][10][11][12][13][14][15] Link

  • Cornell University EHS. (2025). Corrosives and Water-Sensitive Chemicals SOP. Link

  • Merck (MilliporeSigma). (2025). Safety Data Sheet: Acyl Chlorides Handling. Link

  • ChemSrc. (2025). Butanoyl chloride, 4-ethoxy-2-oxo- (CAS 104776-91-2) Properties. Link

(Note: While specific toxicological data for CAS 104776-91-2 is limited, these protocols are derived from the rigorous standards for Class 8 Corrosive/Water-Reactive Acyl Chlorides).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.